AV023

Gastric Mucosal Injury Stem Cell Biology Wnt Signaling

Gastric mucosal repair research faces a critical gap: general Wnt activators (e.g., CHIR99021) or anti-inflammatory agents (e.g., infliximab) cannot simultaneously expand Lgr5+ stem cells and suppress inflammation. AV023 uniquely addresses this as a selective ANKRD22 inhibitor, directly binding ANKRD22 to relieve its negative regulation of epithelial progenitor cell (EPC) expansion and modulate mitochondrial Ca2+/NFAT-mediated inflammation. • Promotes Lgr5+ gastric EPC expansion at 0.2-1.0 μmol/L; phenocopies ANKRD22 knockout. • Reduces bleeding area and CD45+ infiltration in EtOH/HCl gastric injury models (20 mg/kg, i.p.). • Supplied with ≥99.31% purity for reproducible preclinical studies.

Molecular Formula C22H30N4O4
Molecular Weight 414.5 g/mol
Cat. No. B15143749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAV023
Molecular FormulaC22H30N4O4
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCCOCCOC1=CC=C(C=C1)C2=NN=C(C(=O)N2)CCC(=O)NC3CCCCC3
InChIInChI=1S/C22H30N4O4/c1-2-29-14-15-30-18-10-8-16(9-11-18)21-24-22(28)19(25-26-21)12-13-20(27)23-17-6-4-3-5-7-17/h8-11,17H,2-7,12-15H2,1H3,(H,23,27)(H,24,26,28)
InChIKeyPRBZQYGBPDJGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AV023 ANKRD22 Inhibitor Overview


AV023 (also referred to as ANKRD22-IN-1) is a potent and selective small-molecule inhibitor of ANKRD22 (Ankyrin Repeat Domain 22) . ANKRD22 is a nuclear-encoded mitochondrial membrane protein that functions as a negative regulator of gastrointestinal mucosal epithelial stem cell (EPC) expansion and acts as a key mediator of inflammatory responses in gastric mucosal injury [1]. AV023 directly binds to and inhibits ANKRD22 protein activity, thereby promoting the expansion of Lgr5+ gastric EPCs and indirectly activating the Wnt/β-catenin classical pathway, which facilitates the repair of damaged gastrointestinal mucosal tissues [2].

Gastric mucosal injury and repair models
ANKRD22 pathway inhibition and stem cell expansion
Wnt/β-catenin and mitochondrial Ca2+ signaling research

AV023 Selectivity and Advantages


Substituting AV023 with general Wnt pathway activators (e.g., lithium chloride, CHIR99021) or non-specific anti-inflammatory agents (e.g., infliximab) is not supported by experimental evidence. AV023 uniquely addresses the upstream mechanism of ANKRD22-mediated suppression of stem cell expansion and Ca2+ dysregulation [1]. While infliximab (a TNF-α blocker) showed some efficacy in reducing inflammation, it failed to promote Lgr5+ EPC proliferation [2]. Conversely, general Wnt activators lack the capacity to simultaneously modulate mitochondrial Ca2+ and NFAT-mediated inflammation downstream of ANKRD22 inhibition, a dual mechanism critical for functional mucosal repair demonstrated uniquely by AV023 [1][3].

Wnt activators May not modulate mitochondrial Ca2+ dysregulation linked to ANKRD22 inhibition
Anti-TNF-α Infliximab did not promote Lgr5+ stem cell expansion in gastric injury models; mechanism differs
Dual mechanism Substitutes may not address both stem cell proliferation and NFAT-mediated inflammation

AV023 Experimental Evidence


Lgr5+ Stem Cell Expansion vs. Infliximab

In a direct head-to-head comparison in an EtOH/HCl-induced acute gastric mucosal injury mouse model, AV023 treatment (20 mg/kg) significantly increased the proportion of Lgr5+ epithelial progenitor cells (EPCs) compared to the vehicle control. In contrast, treatment with infliximab (10 mg/kg), a clinical anti-TNF-α antibody used for inflammatory bowel disease, failed to induce any increase in Lgr5+ EPCs, indicating a distinct mechanism of action focused on stem cell mobilization rather than mere inflammation suppression [1].

Lgr5+ EPC expansion
Head-to-head
AV023 increased Lgr5+ cells vs control; infliximab no change
Supports stem cell–specific repair distinct from anti-inflammatory effects
EtOH/HCl mouse model, n=3
Gastric Mucosal Injury Stem Cell Biology Wnt Signaling

ANKRD22 Knockout Phenocopy in Organoids

The functional effect of AV023 was directly compared to genetic deletion of ANKRD22 (Ankrd22-/-) in primary mouse gastric organoid culture. Treatment of Ankrd22+/+ gastric EPCs with 1.0 μmol/L AV023 increased the number of organoid clones to a level comparable to that observed in untreated Ankrd22-/- EPCs [1]. This demonstrates that pharmacological inhibition with AV023 recapitulates the enhanced proliferative phenotype of genetic knockout, confirming on-target functional engagement.

Organoid clone formation
Head-to-head
1.0 µM AV023 phenocopied Ankrd22−/− organoid growth
Indicates on-target ANKRD22 engagement in primary gastric cells
Organoid culture, 24 h
ANKRD22 Organoid Culture Target Validation

Mitochondrial Calcium Modulation in Cancer Cells

AV023 reduces intracellular Ca2+ levels specifically in cells overexpressing ANKRD22. In SGC7901 gastric cancer cells transfected with ANKRD22, treatment with 0.5 and 1.0 μmol/L AV023 significantly reduced Fluo-4 fluorescence intensity, indicating lowered intracellular Ca2+ [1]. In contrast, AV023 had a lesser effect on wild-type SGC7901 cells, demonstrating a selectivity for cells with elevated ANKRD22 expression.

Ca2+ reduction
Reported
0.5–1.0 µM AV023 reduced Fluo-4 intensity (p<0.05, p<0.01) in ANKRD22+ cells
Quantifies mitochondrial Ca2+ modulation linked to ANKRD22 overexpression
SGC7901 cells, flow cytometry
Mitochondrial Calcium Gastric Cancer ANKRD22

Wnt/β-Catenin and LGR5 Upregulation

AV023 induces a concentration-dependent increase in LGR5 mRNA expression in ANKRD22+ SGC7901 cells. At concentrations of 0.2, 0.5, and 1.0 μmol/L, AV023 significantly upregulated LGR5 expression compared to untreated controls (0 μmol/L), with the effect plateauing at 1.0 μmol/L [1]. This upregulation is a direct downstream consequence of ANKRD22 inhibition and activation of the Wnt/β-catenin pathway.

LGR5 mRNA upregulation
Reported
0.2–1.0 µM AV023 increased LGR5 expression (p<0.05–0.01), plateau at 1.0 µM
Concentration-dependent Wnt/β-catenin pathway activation
qRT-PCR in ANKRD22+ SGC7901 cells
Wnt/β-catenin Pathway LGR5 Gene Expression

AV023 Research Applications


Acute Gastric Injury and Repair Models

Use AV023 (20 mg/kg, i.p.) as a positive control and mechanistic probe in EtOH/HCl-induced gastric injury mouse models to study stem cell-mediated repair processes. AV023 uniquely promotes Lgr5+ EPC expansion and reduces inflammatory infiltration, providing a benchmark for evaluating novel mucosal protective agents. The compound's demonstrated efficacy in reducing bleeding area and CD45+ immune cell infiltration makes it suitable for preclinical efficacy studies of gastroprotective agents [1].

Gastric Organoid and Stem Cell Expansion

Employ AV023 at 1.0 μmol/L in primary mouse gastric epithelial organoid cultures to enhance clone formation and study ANKRD22-mediated regulation of stem cell self-renewal. The ability of AV023 to phenocopy genetic ANKRD22 knockout makes it an ideal chemical tool for transient inhibition experiments without the need for complex genetic models [2].

Wnt/β-Catenin Activation and LGR5+ Characterization

Apply AV023 at concentrations ranging from 0.2 to 1.0 μmol/L in ANKRD22-expressing cell lines (e.g., SGC7901) to activate the Wnt/β-catenin pathway and upregulate LGR5 expression. This is particularly useful for characterizing LGR5+ cancer stem cell populations or for studying Wnt-dependent gene expression programs in gastric epithelial cells [3].

Application
Selection Property
Validation Focus
Gastric injury model mechanistic studies
ANKRD22 pathway inhibition
Stem cell expansion and mucosal repair endpoints
Organoid expansion assay context
On-target ANKRD22 engagement
Clone formation and self-renewal endpoints
Wnt pathway activation research
Concentration-dependent LGR5 induction
Wnt target gene expression endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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